(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
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Overview
Description
(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a triazolyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the difluorocyclohexyl precursor, followed by the introduction of the triazolyl and azetidinyl groups through cyclization and substitution reactions. Common reagents used in these steps include fluorinating agents, azides, and alkylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or triazolyl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexyl alcohols.
Scientific Research Applications
(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features used in organic synthesis.
2-Chloro-4-fluorophenol: A fluorinated compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is unique due to its combination of difluorocyclohexyl, triazolyl, and azetidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4O/c13-12(14)3-1-9(2-4-12)11(19)17-7-10(8-17)18-15-5-6-16-18/h5-6,9-10H,1-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLDVEZKESXFKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(C2)N3N=CC=N3)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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